

4-Fluoro-6-iodo-1H-indazole CAS number 887568-03-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-6-iodo-1H-indazole

Cat. No.: B1343676

[Get Quote](#)

Technical Guide: 4-Fluoro-6-iodo-1H-indazole

CAS Number: 887568-03-8

A Comprehensive Overview for Medicinal Chemistry and Drug Discovery

Introduction

4-Fluoro-6-iodo-1H-indazole is a halogenated indazole derivative that has emerged as a valuable building block in medicinal chemistry. The indazole scaffold itself is recognized as a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3][4]} The strategic placement of fluorine and iodine atoms on the indazole ring of this compound enhances its utility, providing key reactive sites for synthetic diversification and opportunities to modulate the pharmacological properties of target molecules.^{[1][5]}

This technical guide provides an in-depth summary of the chemical properties, synthesis, and applications of **4-Fluoro-6-iodo-1H-indazole**, with a focus on its role in the development of novel therapeutics, particularly protein kinase inhibitors.^{[6][7]}

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **4-Fluoro-6-iodo-1H-indazole** are summarized below. This data is essential for its use in synthetic chemistry, enabling researchers to select

appropriate reaction conditions and purification methods.

Property	Value	Reference
CAS Number	887568-03-8	[8][9][10]
Molecular Formula	C ₇ H ₄ FIN ₂	[8][9]
Molecular Weight	262.02 g/mol	[8][9]
Boiling Point	352.9 °C at 760 mmHg	[9]
Purity	≥95%	[9]
Appearance	(Typically off-white to light yellow solid)	(General supplier information)

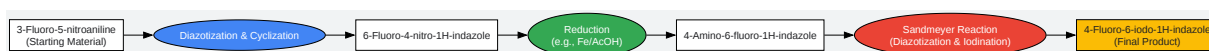
Note: Spectroscopic data such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are crucial for structure confirmation. While specific spectra are best obtained from the supplier's Certificate of Analysis (CoA), representative data can be found in various chemical databases. [11]

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various routes, often involving cyclization reactions of appropriately substituted anilines or related precursors.[12] A common conceptual pathway for the synthesis of halogenated indazoles involves the formation of the bicyclic ring system followed by selective halogenation.

General Synthetic Workflow

A plausible synthetic route to **4-fluoro-6-iodo-1H-indazole** can be conceptualized as a multi-step process starting from a substituted fluoroaniline. The workflow diagram below illustrates the logical progression from a starting material to the final product, highlighting key chemical transformations.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Fluoro-6-iodo-1H-indazole**.

Example Experimental Protocol: Iodination of an Indazole Precursor

While a specific protocol for 887568-03-8 is not readily available in the public literature, a representative protocol for the iodination of an indazole ring can be adapted from similar syntheses.[13] This procedure demonstrates the introduction of an iodine atom onto the indazole scaffold, a key transformation in synthesizing iodo-indazole derivatives.

Reaction: Synthesis of 6-Bromo-3-iodo-1H-indazole from 6-Bromo-1H-indazole.[13]

Materials:

- 6-bromo-1H-indazole (1.0 equiv.)
- Potassium hydroxide (KOH) (2.0 equiv.)
- Iodine (I₂) (1.5 equiv.)
- N,N-Dimethylformamide (DMF)
- Aqueous solution of Na₂S₂O₄ and K₂CO₃

Procedure:

- Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF in a suitable reaction flask.[13]
- Add potassium hydroxide (20 mmol, 2.0 equiv.) to the solution.[13]
- In a separate flask, prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL).[13]
- Add the iodine solution dropwise to the reaction mixture.[13]
- Stir the resulting mixture at room temperature for 3 hours.[13]

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_4$) and potassium carbonate (K_2CO_3) to quench excess iodine and neutralize the mixture. A white solid is expected to precipitate.[13]
- Collect the solid by filtration, wash with water, and dry under vacuum to yield the iodinated indazole product.[13]

This protocol illustrates a common method for C-H iodination on the indazole ring and serves as a valuable reference for researchers working with similar scaffolds.

Applications in Drug Discovery

The primary value of **4-Fluoro-6-iodo-1H-indazole** lies in its role as a versatile intermediate for creating more complex molecules, particularly in the context of targeted cancer therapies.

Indazole derivatives are known to act as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][7]

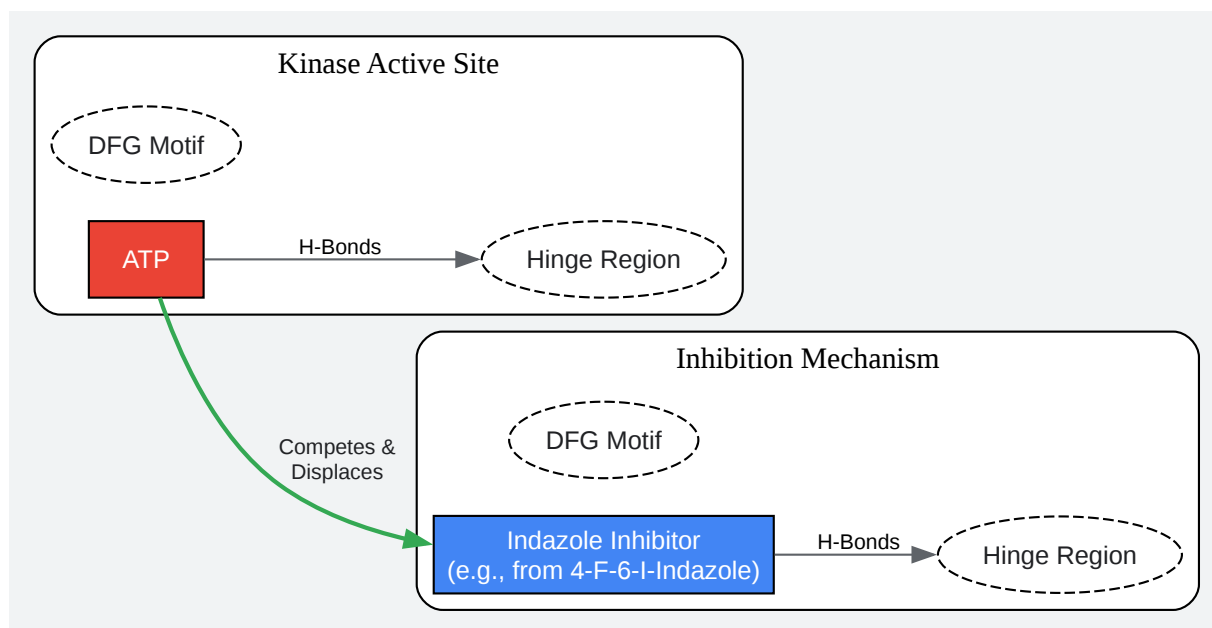
The fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the indazole core.

Role as a Scaffold for Kinase Inhibitors

Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including:

- Polo-like kinase 4 (PLK4)[14]
- Fibroblast growth factor receptors (FGFR)[7]
- Protein kinase CK2[15]
- Heat shock protein 90 (HSP90)[16]

The diagram below illustrates the general principle of how an indazole derivative, synthesized from a building block like **4-fluoro-6-iodo-1H-indazole**, can function as a Type I kinase inhibitor by competing with ATP.



[Click to download full resolution via product page](#)

Caption: Indazole core occupying the ATP-binding site of a protein kinase.

This competitive binding blocks the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling pathway that contributes to cancer cell proliferation and survival. The substituents introduced at the 6-position (via the iodo group) can be designed to occupy adjacent hydrophobic pockets, increasing both the potency and selectivity of the inhibitor.

Safety and Handling

As with all laboratory chemicals, **4-Fluoro-6-iodo-1H-indazole** should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General precautions include:

- Use in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

Conclusion

4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8) is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its dual halogenation provides a strategic advantage for constructing libraries of complex molecules. Its primary application is in the development of kinase inhibitors for oncology, where the indazole scaffold serves as a robust pharmacophore for engaging the ATP-binding site of target enzymes. This guide provides researchers with the foundational knowledge required to effectively utilize this valuable chemical building block in their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
4. taylorandfrancis.com [taylorandfrancis.com]
5. chemimpex.com [chemimpex.com]
6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eontrading.uk [eontrading.uk]
- 9. 887568-03-8,4-Fluoro-6-iodo-1H-indazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 10. 887568-03-8|4-Fluoro-6-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 11. 887568-03-8|4-Fluoro-6-iodo-1H-indazole|BLD Pharm [bldpharm.de]
- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5-methoxyspiro[cyclopropane-1,3-indolin]-2-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Fluoro-6-iodo-1H-indazole CAS number 887568-03-8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343676#4-fluoro-6-iodo-1h-indazole-cas-number-887568-03-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com